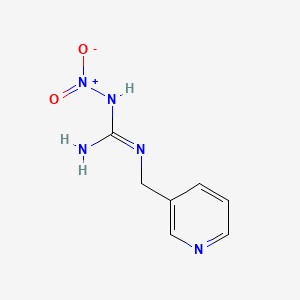
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid
Descripción general
Descripción
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetyl chloride.
Acylation Reaction: Benzylamine undergoes acylation with acetyl chloride to form N-acetylbenzylamine.
Formation of the Propionic Acid Derivative: The N-acetylbenzylamine is then reacted with a suitable reagent, such as benzyl bromide, to introduce the diphenyl group and form the desired propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways such as oxidative stress, inflammation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-acetylamino-3,3-diphenyl-propionic acid: The enantiomer of the compound with similar structural features but different biological activity.
N-acetylphenylalanine: A structurally related compound with an acetylamino group and phenyl ring.
Diphenylalanine: A compound with two phenyl groups attached to an amino acid backbone.
Uniqueness
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is unique due to its specific chiral configuration and the presence of both acetylamino and diphenyl groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
Clave InChI |
KRFUEXGPDYTGGI-INIZCTEOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8718484.png)







